2-(Boc-aminomethyl)-cyclohexanecarboxylic acid
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Overview
Description
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is a compound that features a cyclohexane ring with a carboxylic acid group and a Boc-protected aminomethyl group. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is valuable in various fields of research, including organic chemistry and medicinal chemistry, due to its unique structure and reactivity.
Scientific Research Applications
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is used in various scientific research applications, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.
Chemical Modification of Biomolecules: It is employed for the chemical modification of biomolecules such as proteins and antibodies.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protected amine groups during the synthetic process.
Mechanism of Action
Target of Action
The primary targets of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are considered the last frontier in antibacterial development . These polymers target bacterial membranes, leading to increased membrane permeability and allowing antibiotics to reach their intracellular targets .
Mode of Action
The compound interacts with its targets by accepting more protons from its surroundings, leading to a stronger proton sponge effect . This promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular targets . The absence of hydrophobicity in the compound contributes to its good in vitro and in vivo biocompatibility .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial membrane integrity . By increasing membrane permeability, it disrupts the normal function of the bacterial cell, leading to cell death . This mechanism of action is particularly effective against Gram-negative strains, even those that are colistin- and multi-drug resistant .
Result of Action
The result of the compound’s action is the disruption of bacterial cell function and ultimately cell death . Its superior activity against all tested Gram-negative strains, even those that are colistin- and multi-drug resistant, suggests that it could be a potent antibacterial agent .
Action Environment
The action of this compound is influenced by environmental factors such as pH, as it can accept more protons from its surroundings Its effectiveness may also be influenced by the presence of other substances in the environment that could interact with the compound or its targets
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid typically involves the protection of the aminomethyl group with a Boc group. One common method is to react 2-aminomethyl-cyclohexanecarboxylic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Amidation Reactions: The carboxylic acid group can react with amines to form amides in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification Reactions: The carboxylic acid group can be esterified with alcohols using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Amidation: EDCI, HOBt, amines.
Esterification: DCC, DMAP, alcohols.
Major Products Formed
Deprotection: 2-aminomethyl-cyclohexanecarboxylic acid.
Amidation: Amides of this compound.
Esterification: Esters of this compound.
Comparison with Similar Compounds
Similar Compounds
2-(Boc-aminomethyl)phenylacetic acid: Similar in structure but with a phenyl ring instead of a cyclohexane ring.
N-Boc-protected amino acids: Commonly used in peptide synthesis, these compounds have a similar Boc-protected amine group but different side chains.
Uniqueness
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic rings like phenyl. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQFRNOACLZZOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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